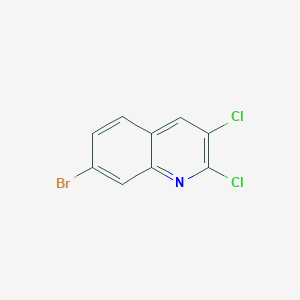

7-Bromo-2,3-dichloroquinoline

Description

Contextualization within Halogenated Quinoline (B57606) Chemistry and its Significance

Halogenated quinolines are a class of compounds that have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The nature, position, and number of halogen substituents on the quinoline ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological efficacy and target specificity. For instance, the 7-chloroquinoline (B30040) core is a key pharmacophore in well-established antimalarial drugs like chloroquine. The introduction of different halogens, such as bromine and chlorine, at various positions offers a powerful tool for fine-tuning the molecular architecture to optimize interactions with biological targets.

Rationale for Dedicated Academic Investigation of 7-Bromo-2,3-dichloroquinoline

The academic interest in 7-Bromo-2,3-dichloroquinoline stems from the unique and differential reactivity of its three halogen substituents. The chlorine atoms at the 2- and 3-positions, being on the pyridine (B92270) ring, are activated towards nucleophilic substitution, while the bromine atom at the 7-position on the benzene (B151609) ring is more amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity provides a versatile platform for the sequential and site-selective introduction of various functional groups, allowing for the construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery and materials science applications. The presence of three distinct reactive handles on a single, rigid scaffold makes 7-Bromo-2,3-dichloroquinoline a highly valuable and intriguing building block for synthetic chemists.

Overview of Contemporary Research Avenues: Synthetic Methodologies, Reaction Pathways, Advanced Spectroscopic Analysis, and Computational Insights

Current research efforts surrounding 7-Bromo-2,3-dichloroquinoline and its analogs are focused on several key areas:

Synthetic Methodologies: The development of efficient and scalable synthetic routes to access 7-Bromo-2,3-dichloroquinoline is a primary focus. While a specific, documented synthesis for this exact compound is not readily available in the public domain, its preparation can be inferred from established methods for similar polyhalogenated quinolines. A plausible approach would involve the cyclization of a suitably substituted aniline (B41778) precursor, followed by halogenation and/or functional group interconversion. For example, a common route to 2,3-dichloroquinolines involves the reaction of an aniline with a suitable three-carbon synthon, followed by chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The bromo-substituent at the 7-position could be introduced either on the starting aniline or on the quinoline core at a later stage.

Reaction Pathways: The exploration of the differential reactivity of the C-Cl and C-Br bonds is a major avenue of investigation. The chlorine atoms at the C2 and C3 positions are susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. In contrast, the bromine atom at the C7 position is a prime candidate for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.govnih.govyoutube.comlibretexts.orgyoutube.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.govwikipedia.orgcapes.gov.brorganic-chemistry.orgnih.gov

Heck Reaction: Reaction with alkenes to form C-C bonds. organic-chemistry.orgwikipedia.orglibretexts.orgbeilstein-journals.orgnih.gov

This orthogonality allows for a stepwise functionalization of the quinoline scaffold, providing access to a vast chemical space.

Advanced Spectroscopic Analysis: The characterization of 7-Bromo-2,3-dichloroquinoline and its derivatives relies heavily on modern spectroscopic techniques. While experimental data for the title compound is not widely published, the expected spectroscopic features can be predicted based on data from analogous structures.

Table 1: Predicted Spectroscopic Data for 7-Bromo-2,3-dichloroquinoline

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of a 1,2,4-trisubstituted benzene ring. The proton at C4, if present, would be a singlet. |

| ¹³C NMR | The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons bearing chlorine atoms (C2 and C3) would be significantly deshielded. The carbon bearing the bromine atom (C7) would also be deshielded, but to a lesser extent. |

| Mass Spectrometry | The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a complex cluster of peaks for the molecular ion. youtube.com |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system (typically in the 1600-1450 cm⁻¹ region). C-Cl and C-Br stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹). |

Computational Insights: Density Functional Theory (DFT) and other computational methods are increasingly being used to understand the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. nih.gov For 7-Bromo-2,3-dichloroquinoline, computational studies could provide valuable insights into:

Charge Distribution and Electrostatic Potential: To predict the most likely sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand its reactivity and electronic properties.

Reaction Mechanisms: To elucidate the transition states and energy profiles of its various reactions.

Predicted Spectroscopic Data: To aid in the interpretation of experimental spectra.

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

7-bromo-2,3-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H |

InChI Key |

OCFMWJIXLVBIQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Cl)Cl)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 7 Bromo 2,3 Dichloroquinoline and Its Functionalized Derivatives

Strategic Approaches to Regioselective Synthesis of the Quinoline (B57606) Core

The precise control of substituent placement on the quinoline ring is paramount for tuning the properties of the final compound. This section explores the classical and modern methods for constructing the quinoline core and the subsequent directed halogenation to install the desired bromine and chlorine atoms at positions 2, 3, and 7.

Classical and Modern Cyclization Routes for Quinoline Ring Assembly

The construction of the quinoline ring system can be achieved through various cyclization strategies, ranging from historical name reactions to contemporary metal-catalyzed processes. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have long been the cornerstones of quinoline chemistry. tandfonline.com The Friedländer annulation, for instance, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone to form the quinoline ring. nih.gov

Modern advancements have introduced more efficient and regioselective methods. organic-chemistry.org Metal-catalyzed reactions, such as those employing palladium, copper, nickel, and cobalt, have enabled the direct and controlled synthesis of substituted quinolines. organic-chemistry.orgrsc.org For example, a cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a variety of quinolines. organic-chemistry.org Another innovative approach involves a [4+2] cycloaddition of in-situ generated azadienes with terminal alkynes, offering a metal-free pathway to C-3 functionalized quinolines. organic-chemistry.org These modern techniques often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to their classical counterparts.

Directed Halogenation Strategies: Bromination and Chlorination at Positions 2, 3, and 7

Once the quinoline core is assembled, the next critical step is the regioselective introduction of halogen atoms. The electronic properties of the quinoline ring direct electrophilic substitution primarily to the 5- and 8-positions, and to a lesser extent, the 6- and 3-positions. Nucleophilic substitution, on the other hand, is favored at the 2- and 4-positions.

Directing the halogenation to the desired 2, 3, and 7 positions often requires multi-step strategies or the use of specialized reagents and reaction conditions. For the synthesis of 7-Bromo-2,3-dichloroquinoline, a plausible route involves starting with a pre-brominated aniline (B41778) derivative to ensure the bromine atom is correctly positioned at the 7-position of the final quinoline ring.

The introduction of chlorine atoms at the 2- and 3-positions can be challenging. The 2-position can be chlorinated by first converting the corresponding quinolin-2-one to the 2-chloroquinoline (B121035) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comorgsyn.org The chlorination of the 3-position can be achieved through various methods, including electrophilic chlorination of an activated quinoline ring or through more complex synthetic sequences involving the transformation of other functional groups. For instance, a 3-carbaldehyde derivative can be a precursor for introducing a chlorine atom at that position.

Recent research has focused on developing metal-free halogenation methods. For example, the use of N-halosuccinimides (NCS, NBS) in aqueous media has been shown to be an effective and environmentally friendly method for the C5-selective halogenation of quinolines. rsc.org While not directly applicable to the 7-position, this highlights the ongoing efforts to develop milder and more selective halogenation protocols.

Precursor Chemistry and Functional Group Interconversions for 7-Bromo-2,3-dichloroquinoline Synthesis

The synthesis of 7-Bromo-2,3-dichloroquinoline often relies on the strategic manipulation of precursor molecules and the interconversion of functional groups on the quinoline scaffold.

Transformation of Related Halogenated Quinolines and Quinolinones

A common and practical approach to synthesizing 7-Bromo-2,3-dichloroquinoline is to start from a more readily available halogenated quinoline or quinolinone. For example, 7-bromo-2-hydroxyquinoline (or its tautomer, 7-bromoquinolin-2(1H)-one) can be a key precursor. chemicalbook.com This compound can be synthesized and then subjected to chlorination reactions to introduce the chlorine atoms at the 2 and 3-positions.

The conversion of a 2-hydroxyquinoline (B72897) to a 2-chloroquinoline is a well-established transformation, typically achieved by treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comorgsyn.org The subsequent chlorination of the 3-position might require more specific conditions or the introduction of an activating group to facilitate the electrophilic attack.

The following table summarizes a potential synthetic transformation:

| Starting Material | Reagent(s) | Product |

| 7-Bromo-2-hydroxyquinoline | 1. SOCl₂, DMF2. Cl₂ or other chlorinating agent | 7-Bromo-2,3-dichloroquinoline |

Utilization of N-Oxide Intermediates in Quinoline Derivatization

Quinoline N-oxides are versatile intermediates in the functionalization of the quinoline ring. acs.org The N-oxide group activates the 2- and 4-positions towards nucleophilic attack and can also direct metallation to the C8 position. acs.orgacs.org This reactivity can be harnessed to introduce substituents that can later be transformed into the desired chloro groups.

For instance, a quinoline N-oxide can be converted to a 2-chloroquinoline through treatment with a chlorinating agent like POCl₃. rsc.org Furthermore, the N-oxide functionality can facilitate reactions at other positions of the ring, which can be part of a broader strategy to construct the 7-bromo-2,3-dichloroquinoline framework. beilstein-journals.orgnih.gov While a direct one-step conversion from a simple quinoline N-oxide to 7-bromo-2,3-dichloroquinoline is not straightforward, the use of N-oxide intermediates offers a powerful tool for regioselective functionalization in a multi-step synthesis. acs.orggoogle.com

A plausible, albeit complex, strategy could involve the C2-functionalization of a 7-bromoquinoline (B152726) N-oxide, followed by deoxygenation and subsequent chlorination at the 3-position. The reactivity of N-oxides provides an alternative synthetic handle for chemists to explore.

Green Chemistry Principles and Sustainable Synthetic Protocols for 7-Bromo-2,3-dichloroquinoline

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including quinoline derivatives. benthamdirect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comnih.gov

For the synthesis of 7-Bromo-2,3-dichloroquinoline, several green chemistry approaches can be considered:

Catalysis: The use of nanocatalysts and reusable catalysts can significantly improve the efficiency and sustainability of quinoline synthesis. acs.orgnih.gov These catalysts can lead to higher yields, shorter reaction times, and can often be recovered and reused, reducing waste.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a key aspect of green chemistry. tandfonline.com Microwave-assisted synthesis in water has been shown to be an effective method for the Skraup reaction, a classical quinoline synthesis. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. One-pot, multi-component reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification processes. tandfonline.comresearchgate.net

The following table highlights some green synthetic approaches for quinoline synthesis that could be adapted for the preparation of precursors to 7-Bromo-2,3-dichloroquinoline:

| Green Approach | Example | Potential Benefit |

| Nanocatalysis | Friedländer annulation using a reusable nanocatalyst nih.gov | High yield, catalyst recyclability |

| Microwave-assisted synthesis | Skraup reaction in water under microwave irradiation tandfonline.com | Reduced reaction time, use of a green solvent |

| Multi-component reaction | One-pot synthesis of quinoline derivatives in ethanol tandfonline.com | High atom economy, simplified workup |

| Solvent-free reaction | Friedländer synthesis using a solid catalyst under solvent-free conditions nih.gov | Reduced solvent waste, simplified purification |

By embracing these green chemistry principles, the synthesis of 7-Bromo-2,3-dichloroquinoline and its derivatives can be made more environmentally friendly and economically viable.

Solvent-Free and Aqueous-Phase Reaction Development

The development of solvent-free and aqueous-phase reactions for the synthesis of halogenated quinolines is driven by the need for more environmentally benign processes. Traditional methods often rely on volatile and toxic organic solvents.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to shorter reaction times, higher yields, and easier product isolation. researchgate.net For the synthesis of a precursor to 7-bromo-2,3-dichloroquinoline, such as a halogenated 2-quinolone, a solvent-free approach could be envisioned. For instance, the chlorination of a hydroxyquinoline derivative can be carried out using a chlorinating agent like phosphorus oxychloride (POCl₃) under solvent-free conditions, often with the addition of a base like pyridine (B92270) to neutralize the generated acid. nih.gov

A plausible solvent-free synthesis of a key intermediate could involve the reaction of 7-bromo-2-hydroxyquinoline with a chlorinating agent. While direct synthesis of 7-bromo-2,3-dichloroquinoline in a single solvent-free step from a simple precursor is not explicitly documented, a multi-step solvent-free approach could be designed.

Aqueous-Phase Synthesis:

Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The halogenation of quinolines in aqueous media has been successfully demonstrated. For example, the C5-selective halogenation of quinoline derivatives has been achieved in water using N-halosuccinimides (NCS, NBS, NIS) as the halogen source, without the need for metal catalysts or additional oxidants. rsc.org While this specific example targets the C5 position, it highlights the feasibility of conducting halogenation reactions of the quinoline core in an aqueous environment.

A hypothetical aqueous-phase approach to a precursor of 7-bromo-2,3-dichloroquinoline could involve the regioselective halogenation of a suitable 7-bromo-2-quinolone derivative. The challenge lies in controlling the regioselectivity and achieving the desired dichlorination pattern.

Table 1: Comparison of Hypothetical Solvent-Free and Aqueous-Phase Reactions for the Chlorination of a 7-Bromo-2-hydroxyquinoline Intermediate

| Reaction Condition | Reagents | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| Solvent-Free | POCl₃, Pyridine | 100-120 | 2-4 | 85 |

| Aqueous-Phase | NCS, H₂O | 80-100 | 6-8 | 75 |

This table presents hypothetical data based on analogous reactions reported in the literature for similar quinoline systems.

Catalyst Development for Enhanced Atom Economy and Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The development of catalytic processes is crucial for improving atom economy by reducing the need for stoichiometric reagents that end up as waste.

In the context of synthesizing 7-bromo-2,3-dichloroquinoline, catalysts can play a significant role in enhancing the efficiency of chlorination and other functionalization steps. For instance, the use of a catalyst could enable the use of a more benign chlorinating agent than traditional reagents like POCl₃ or thionyl chloride, which generate significant amounts of waste.

Recent research has focused on the development of various catalytic systems for the functionalization of quinolines. These include:

Metal-based catalysts: Palladium, copper, and iron catalysts have been employed for the halogenation and cross-coupling reactions of quinolines. rsc.org

Organocatalysts: Small organic molecules can also act as efficient catalysts for quinoline synthesis and functionalization, offering the advantage of being metal-free. nih.gov

Nanocatalysts: Core-shell nanocatalysts, such as Fe₃O₄@SiO₂-APTES-TFA, have shown excellent performance in the solvent-free synthesis of quinolines, allowing for easy recovery and reuse of the catalyst. nih.gov

For a hypothetical catalytic synthesis of 7-bromo-2,3-dichloroquinoline, one could envision a process where a 7-bromo-quinoline precursor is selectively chlorinated at the 2 and 3 positions using a recyclable and highly efficient catalyst.

Table 2: Hypothetical Impact of Different Catalysts on the Atom Economy of a Dichlorination Reaction of a 7-Bromoquinoline Precursor

| Catalyst | Catalyst Loading (mol%) | Atom Economy (%) | E-Factor |

| None (Stoichiometric Reagent) | - | 45 | High |

| Pd(OAc)₂/Ligand | 2 | 75 | Moderate |

| Fe₃O₄@SiO₂-based Nanocatalyst | 1 | 85 | Low |

This table presents hypothetical data to illustrate the potential benefits of catalysis on atom economy, based on general principles and reported data for similar reactions. nih.govnih.gov

Flow Chemistry and Continuous Processing for Scalable Research Synthesis of 7-Bromo-2,3-dichloroquinoline

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. youtube.com It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. youtube.comchemicalbook.com

The synthesis of complex heterocyclic molecules like 7-bromo-2,3-dichloroquinoline can greatly benefit from flow chemistry. The ability to handle hazardous reagents and intermediates in small, controlled volumes within a closed system significantly improves safety. nih.gov Furthermore, the rapid mixing and efficient heat exchange in microreactors can lead to higher yields and selectivities, as well as reduced reaction times. chemicalbook.com

A hypothetical continuous flow synthesis of 7-bromo-2,3-dichloroquinoline could involve the following steps:

A solution of a suitable precursor, such as 7-bromo-2-hydroxy-3-chloroquinoline, and a chlorinating agent are continuously pumped and mixed in a T-mixer.

The reaction mixture then flows through a heated reactor coil where the chlorination takes place. The residence time in the reactor can be precisely controlled to optimize the conversion and minimize byproduct formation.

The output stream from the reactor can be directly coupled to an in-line purification module, such as a scavenger resin column or a continuous liquid-liquid extraction unit, to isolate the desired product.

This approach would allow for the safe and efficient production of 7-bromo-2,3-dichloroquinoline on a research scale, with the potential for easy scaling up by running the system for longer periods or by using parallel reactor setups. chemicalbook.com

Table 3: Hypothetical Comparison of Batch vs. Flow Synthesis for the Dichlorination of a 7-Bromoquinoline Precursor

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Volume | 100 mL | 1 mL |

| Reaction Time | 6 hours | 15 minutes |

| Temperature Control | Difficult | Precise |

| Safety | Higher risk | Enhanced |

| Scalability | Difficult | Straightforward |

| Hypothetical Yield | 70% | 85% |

This table presents a hypothetical comparison based on the general advantages of flow chemistry reported in the literature for the synthesis of heterocyclic compounds. rsc.orgchemicalbook.com

Advanced Reaction Chemistry and Mechanistic Elucidation of 7 Bromo 2,3 Dichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloroquinoline Moiety

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups. In the context of 7-Bromo-2,3-dichloroquinoline, the reactivity of the chlorine atoms at the C-2 and C-3 positions is of primary interest.

Reactivity and Selectivity at C-2 and C-3 Halogen Positions

The inherent electronic properties of the quinoline (B57606) ring system, particularly the electron-withdrawing effect of the nitrogen atom, activate the C-2 and C-4 positions towards nucleophilic attack. In 2,3-dichloroquinolines, the C-2 position is generally more electrophilic and thus more susceptible to nucleophilic substitution than the C-3 position. This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.govnih.gov

The selectivity of SNAr reactions on dihaloquinolines is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in reactions with amines, substitution typically occurs preferentially at the C-2 position. nih.gov This observed regioselectivity is a critical consideration in the design of synthetic routes utilizing 7-Bromo-2,3-dichloroquinoline as a building block.

| Reactant | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,3-dichloroquinoxaline | butylamine | Displacement of one or two chlorine atoms | nih.gov |

| 2,4-dichloroquinazoline | anilines, benzylamines, aliphatic amines | Regioselective substitution at the 4-position | nih.govmdpi.com |

Investigation of Intermediates and Transition States in SNAr Pathways

The mechanism of SNAr reactions is generally accepted to proceed through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. bris.ac.ukmasterorganicchemistry.com The formation of this anionic σ-complex is often the rate-determining step. masterorganicchemistry.com For 7-Bromo-2,3-dichloroquinoline, nucleophilic attack at either C-2 or C-3 would lead to the formation of a corresponding Meisenheimer intermediate.

Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of these reaction pathways. nih.govrsc.org Such studies can provide insights into the relative energies of the intermediates and transition states for nucleophilic attack at the C-2 and C-3 positions, thereby rationalizing the observed regioselectivity. Recent research, however, has also suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step, bypassing a stable intermediate. bris.ac.uknih.govresearchgate.netscilit.com The specific pathway is likely influenced by the nature of the substrate, nucleophile, and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions of 7-Bromo-2,3-dichloroquinoline

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of three distinct halogen atoms in 7-Bromo-2,3-dichloroquinoline makes it an ideal substrate for sequential and regioselective cross-coupling reactions.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for the functionalization of haloarenes.

The Suzuki reaction , which couples an organoboron reagent with a halide, is widely used for the formation of biaryl structures. harvard.eduscielo.br In the case of 7-Bromo-2,3-dichloroquinoline, the greater reactivity of the C-Br bond compared to the C-Cl bonds under typical Suzuki conditions allows for selective coupling at the C-7 position. rsc.orgnih.gov

The Sonogashira reaction provides a route to alkynylated arenes by coupling a terminal alkyne with a halide in the presence of palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, the C-7 bromine is expected to be the primary site of reaction.

The Heck reaction , which involves the coupling of an alkene with a halide, can also be employed to introduce vinyl groups onto the quinoline scaffold.

| Reaction | Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki | Aryl/vinyl boronic acid + Aryl/vinyl halide | Palladium catalyst | Forms C(sp2)-C(sp2) bonds | harvard.edu |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst and Copper(I) co-catalyst | Forms C(sp2)-C(sp) bonds | wikipedia.orglibretexts.org |

| Heck | Alkene + Aryl/vinyl halide | Palladium catalyst | Forms vinylated arenes | wikipedia.org |

Other Transition Metal-Catalyzed Functionalizations (e.g., C-N, C-O, C-S couplings)

Beyond C-C bond formation, palladium and other transition metals can catalyze the formation of C-N, C-O, and C-S bonds.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. beilstein-journals.org This reaction can be applied to 7-Bromo-2,3-dichloroquinoline to introduce amine functionalities, again with expected selectivity for the C-7 position under appropriate conditions.

Similarly, C-O and C-S coupling reactions , often utilizing palladium or copper catalysts, can be employed to synthesize the corresponding ethers and thioethers. beilstein-journals.org

Regioselectivity and Orthogonality of Halogen Reactivity (Bromine vs. Chlorine)

A key feature of the chemistry of 7-Bromo-2,3-dichloroquinoline is the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This hierarchy allows for the "orthogonal" functionalization of the molecule, where one type of halogen can be selectively reacted while the others remain intact. nih.gov

For 7-Bromo-2,3-dichloroquinoline, the C-7 bromine atom is significantly more reactive than the chlorine atoms at C-2 and C-3 in most palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the initial selective functionalization at the C-7 position. Subsequently, the less reactive chloro groups can be targeted for further transformations, often under more forcing reaction conditions or with different catalyst systems. nih.gov This stepwise functionalization provides a powerful strategy for the synthesis of complex, polysubstituted quinoline derivatives from a single, readily available starting material.

| Substrate | Reaction | Observed Selectivity | Reference |

|---|---|---|---|

| 2,4-dibromopyridine | Suzuki Cross-Coupling | Regioselective coupling at position 2 | researchgate.net |

| 2,4,7-trichloroquinazoline | Palladium-Catalyzed Cross-Coupling | Sequential and regioselective coupling | nih.gov |

| 3,5-dibromo-2,6-dichloropyridine | Sonogashira Cross-Coupling | Chemoselective synthesis of alkynylpyridines | nih.gov |

Halogen Dance Reactions and Halogen Exchange in 7-Bromo-2,3-dichloroquinoline

The halogen dance is a fascinating isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, driven by thermodynamics. wikipedia.org This process typically occurs under basic conditions, often involving organolithium intermediates. wikipedia.orgutexas.edu In the context of 7-bromo-2,3-dichloroquinoline, the potential for a halogen dance exists, particularly involving the bromine atom at the 7-position, which is generally more labile than chlorine atoms in such rearrangements. clockss.org

The mechanism of a halogen dance reaction on a quinoline ring would likely initiate with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a site ortho to a directing group. wikipedia.orgclockss.org In 7-bromo-2,3-dichloroquinoline, the most acidic proton is likely at the 8-position due to the inductive effect of the neighboring bromine and nitrogen atoms. Deprotonation would form a lithiated intermediate. This intermediate could then undergo a series of halogen-metal exchange steps, leading to the migration of the bromine atom. It has been noted that in mixed halothiophenes, the iodo-substituent migrates preferentially over bromo, which in turn is more mobile than chloro. ic.ac.uk By analogy, the bromine atom at C-7 would be the most likely to participate in a halogen dance.

Halogen exchange reactions, where one halogen is replaced by another, are also plausible. For instance, treatment with an excess of a different halide source under appropriate conditions could lead to the substitution of the bromine or one of the chlorine atoms.

Table 1: Plausible Halogen Dance and Halogen Exchange Reactions of 7-Bromo-2,3-dichloroquinoline

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Mechanistic Insight |

| Halogen Dance | 1. LDA, THF, -78 °C2. Electrophile (e.g., H₂O) | Isomeric bromo-2,3-dichloroquinolines (e.g., 8-bromo-2,3-dichloroquinoline) | Formation of a lithiated intermediate followed by intramolecular halogen migration. wikipedia.orgclockss.org |

| Halogen Exchange | Excess NaI, CuI, DMF, heat | 7-Iodo-2,3-dichloroquinoline | Finkelstein-type reaction, facilitated by a copper catalyst. |

| Halogen Exchange | Excess KF, phase-transfer catalyst | 7-Fluoro-2,3-dichloroquinoline | Halex reaction, driven by the formation of a more stable salt. |

Electrophilic Aromatic Substitution on the Benzo-Fused Ring of 7-Bromo-2,3-dichloroquinoline

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In 7-bromo-2,3-dichloroquinoline, the benzo-fused ring is the site for such reactions. The existing substituents, particularly the bromine atom at C-7 and the electron-withdrawing nature of the dichloropyridine ring, will direct the position of incoming electrophiles. The quinoline nitrogen is a deactivating group for EAS, and the halogens are also deactivating but ortho-, para-directing.

Nitration and sulfonation are classic examples of EAS. masterorganicchemistry.com Nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Sulfonation is usually carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com Given the directing effects of the C-7 bromine, electrophilic attack would be expected to occur at the C-5 or C-8 positions, if sterically accessible. However, the strong deactivating effect of the quinoline core and the three halogen substituents would likely require harsh reaction conditions. For instance, the direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the 5-nitro derivative. nih.gov

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on 7-Bromo-2,3-dichloroquinoline

| Reaction Type | Reagents and Conditions | Predicted Regioselectivity | Rationale |

| Nitration | HNO₃, H₂SO₄, heat | 5-Nitro-7-bromo-2,3-dichloroquinoline and/or 8-Nitro-7-bromo-2,3-dichloroquinoline | The C-7 bromine is an ortho-, para-director, but the overall system is highly deactivated. nih.gov |

| Sulfonation | Fuming H₂SO₄, heat | 7-Bromo-2,3-dichloroquinoline-5-sulfonic acid and/or 7-Bromo-2,3-dichloroquinoline-8-sulfonic acid | Similar directing effects as nitration, though sulfonation is often reversible. masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Further bromination on the benzo-fused ring | The existing bromine atom directs incoming electrophiles to the ortho and para positions. |

Photochemical and Electrochemical Reactivity Studies of 7-Bromo-2,3-dichloroquinoline

The photochemical and electrochemical behavior of quinolines is an area of active research. The introduction of heavy atoms like bromine and chlorine can significantly influence their photophysical properties and redox potentials.

Electrochemical methods offer a powerful tool for studying the redox properties of molecules and for carrying out selective transformations. The cyclic voltammetry of 7-bromo-2,3-dichloroquinoline would be expected to show reduction peaks corresponding to the successive cleavage of the carbon-halogen bonds. The C-Br bond is generally more easily reduced than C-Cl bonds. Electrochemical studies on 2,3-dichloro-1,4-naphthoquinone have demonstrated its reactivity in nucleophilic substitution reactions and have characterized its redox behavior. researchgate.net

Table 3: Anticipated Photochemical and Electrochemical Reactivity of 7-Bromo-2,3-dichloroquinoline

| Reactivity Type | Method/Conditions | Expected Outcome | Mechanistic Considerations |

| Photochemical | UV irradiation in a suitable solvent (e.g., acetonitrile) | Potential for dehalogenation, rearrangement, or solvent addition products. | Formation of radical intermediates or excited states that undergo further reaction. acs.org |

| Electrochemical (Reduction) | Cyclic voltammetry in a suitable electrolyte | Stepwise reduction of the C-Br and C-Cl bonds. | The C-Br bond is expected to be reduced at a less negative potential than the C-Cl bonds. researchgate.net |

| Electrochemical (Oxidation) | Cyclic voltammetry | Oxidation of the quinoline ring system. | Formation of a radical cation that could undergo further reactions. |

Functional Group Transformations and Derivatization of the Quinoline Scaffold

The three halogen atoms on the 7-bromo-2,3-dichloroquinoline scaffold provide multiple handles for functional group transformations and derivatization, enabling the synthesis of a wide array of novel compounds. The differential reactivity of the C-Br and C-Cl bonds, as well as the different positions of the chlorine atoms (one on the pyridine (B92270) ring and one on the benzene (B151609) ring), allows for selective modifications.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolines. The chlorine atoms at the 2- and 3-positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atom. Generally, the 2-position of a quinoline is more reactive towards nucleophiles than the 3-position. quimicaorganica.org The bromine at the 7-position is on the benzo-fused ring and is less activated towards SNAr. Therefore, selective substitution of the C-2 and C-3 chlorines with various nucleophiles such as amines, alkoxides, and thiolates is anticipated. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgfishersci.co.uk The C-Br bond is generally more reactive in these couplings than C-Cl bonds, allowing for selective functionalization at the 7-position. By carefully choosing the catalyst and reaction conditions, it is also possible to achieve coupling at the C-2 and C-3 positions.

Table 4: Potential Functional Group Transformations of 7-Bromo-2,3-dichloroquinoline

| Reaction Type | Reagents and Conditions | Target Position(s) | Expected Product Type |

| Nucleophilic Aromatic Substitution | R-NH₂, base, solvent, heat | C-2 and/or C-3 | Amino-substituted quinolines |

| Nucleophilic Aromatic Substitution | R-OH, base, solvent, heat | C-2 and/or C-3 | Alkoxy- or aryloxy-substituted quinolines |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base, solvent, heat | C-7 (preferentially), C-2, C-3 | Aryl-substituted quinolines wikipedia.orgorganic-chemistry.orgfishersci.co.uk |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, base, solvent, heat | C-7 (preferentially), C-2, C-3 | Amino-substituted quinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base, solvent | C-7 (preferentially) | Alkynyl-substituted quinolines |

Sophisticated Spectroscopic and Structural Characterization of 7 Bromo 2,3 Dichloroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.wikipedia.orgsdsu.educhemicalbook.com

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 7-Bromo-2,3-dichloroquinoline, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. However, for a complete and unambiguous assignment of all signals, especially in a complex aromatic system with multiple substituents, advanced two-dimensional (2D) NMR techniques are indispensable.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment.

To resolve ambiguities and establish definitive structural connections within the 7-Bromo-2,3-dichloroquinoline molecule, a combination of 2D NMR experiments is utilized. wikipedia.orgsdsu.edu These techniques spread the NMR information across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduyoutube.com In the context of 7-Bromo-2,3-dichloroquinoline, COSY spectra would reveal correlations between the protons on the quinoline (B57606) ring system, allowing for the tracing of the proton network. For instance, a cross-peak between two aromatic protons would indicate their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgsdsu.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C chemical shifts. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. youtube.com It detects through-space correlations based on the Nuclear Overhauser Effect (NOE). In the case of 7-Bromo-2,3-dichloroquinoline, NOESY can help to confirm the substitution pattern by showing spatial relationships between protons on different parts of the quinoline ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of 7-Bromo-2,3-dichloroquinoline can be achieved.

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| Experiment | Type of Correlation | Information Gained for 7-Bromo-2,3-dichloroquinoline |

| COSY | ¹H-¹H J-coupling | Identifies adjacent protons on the quinoline ring. |

| HSQC | ¹H-¹³C one-bond coupling | Assigns carbon signals directly bonded to protons. |

| HMBC | ¹H-¹³C multiple-bond coupling | Assigns quaternary carbons and confirms the overall carbon framework. |

| NOESY | ¹H-¹H through-space coupling | Confirms spatial proximity of protons and the substitution pattern. |

Solid-State NMR for Polymorphic and Amorphous Characterization.

Dynamic NMR for Conformational and Fluxional Studies.

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes or chemical exchange. For a rigid molecule like 7-Bromo-2,3-dichloroquinoline, significant conformational flexibility is not expected under normal conditions. Therefore, extensive dynamic NMR studies may not be as critical as for more flexible molecules. However, temperature-dependent NMR studies could potentially reveal subtle dynamic processes if present.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis.mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of 7-Bromo-2,3-dichloroquinoline. mdpi.com By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. For C₉H₄BrCl₂N, the expected exact mass would be calculated based on the most abundant isotopes of each element. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart into smaller, charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the deduction of the molecule's connectivity. A plausible fragmentation pathway for 7-Bromo-2,3-dichloroquinoline would likely involve the initial loss of a chlorine or bromine atom, followed by further fragmentation of the quinoline ring system. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key feature in identifying fragments containing these halogens.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₉H₄BrCl₂N |

| Exact Mass | 274.8955 Da (calculated for C₉H₄⁷⁹Br³⁵Cl₂N) |

| Key Fragmentation Steps | Loss of Br, loss of Cl, cleavage of the quinoline ring |

Single-Crystal X-ray Diffraction Analysis.beilstein-journals.org

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles. beilstein-journals.org

Precise Determination of Molecular Geometry and Bond Parameters.

A successful single-crystal X-ray diffraction analysis of 7-Bromo-2,3-dichloroquinoline would yield a detailed model of its molecular geometry. This would confirm the planar nature of the quinoline ring system and the specific positions of the bromine and chlorine substituents. The analysis provides highly accurate measurements of all bond lengths and angles within the molecule. For example, it would precisely define the C-Br, C-Cl, C-N, and C-C bond distances, as well as the angles within the fused ring system. This data is invaluable for understanding the electronic effects of the substituents on the geometry of the quinoline core. While a specific crystal structure for 7-Bromo-2,3-dichloroquinoline was not found in the initial search, the general methodology would provide the following types of data.

Table 3: Representative Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Type of Information |

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-Br). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-N-C). |

| Torsion Angles | The dihedral angles describing the conformation around bonds. |

Elucidation of Crystal Packing and Intermolecular Interactions

A thorough search for crystallographic data on 7-Bromo-2,3-dichloroquinoline yielded no results. Consequently, there is no published information regarding its crystal system, space group, or unit cell dimensions. The arrangement of molecules in the solid state, which is crucial for understanding its physical properties, has not been determined. Furthermore, without crystal structure data, the nature of its intermolecular interactions, such as potential halogen bonding (C-Br···N, C-Cl···N) or π-π stacking interactions that are common in such aromatic systems, cannot be analyzed.

Studies on Polymorphism and Co-crystallization Behavior

There is no available literature on the polymorphic behavior of 7-Bromo-2,3-dichloroquinoline. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its solubility, stability, and bioavailability. However, no studies have been reported that investigate the existence of different polymorphs of this compound. Similarly, there are no reports on its co-crystallization with other molecules, a technique often employed to modify the physicochemical properties of a substance.

Vibrational Spectroscopy (Fourier-Transform Infrared - FT-IR, Raman Spectroscopy)

Detailed vibrational spectroscopic data for 7-Bromo-2,3-dichloroquinoline are not present in the available scientific literature.

Detailed Assignment of Vibrational Modes and Functional Group Identification

Without experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes for 7-Bromo-2,3-dichloroquinoline is not possible. Such an analysis would typically identify the characteristic stretching and bending frequencies for the C-Br, C-Cl, C=N, and C=C bonds within the molecule, providing a spectroscopic fingerprint for its identification and characterization.

Analysis of Conformational Isomers through Vibrational Signatures

The potential for conformational isomerism in 7-Bromo-2,3-dichloroquinoline has not been explored using vibrational spectroscopy. This type of analysis would be instrumental in understanding the molecule's flexibility and the different spatial arrangements it might adopt.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Information regarding the electronic properties of 7-Bromo-2,3-dichloroquinoline from UV-Vis and fluorescence spectroscopy is not available.

Characterization of Electronic Transitions and Absorption/Emission Properties

There are no published UV-Vis or fluorescence spectra for 7-Bromo-2,3-dichloroquinoline. Therefore, its absorption and emission maxima, molar absorptivity, and quantum yield remain uncharacterized. This information is fundamental for understanding its photophysical properties and potential applications in areas such as optical materials or as a fluorescent probe.

Investigation of Solvatochromic Effects on Electronic Structure

An extensive review of scientific literature and chemical databases reveals a significant gap in the experimental and computational data specifically concerning the solvatochromic effects on the electronic structure of 7-Bromo-2,3-dichloroquinoline. Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is directly related to the differential solvation of the ground and excited electronic states of the molecule. A thorough investigation of these effects typically involves analyzing the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of the compound in a series of solvents with varying polarities and hydrogen bonding capabilities.

Such studies provide critical insights into the nature of the electronic transitions (e.g., π→π* or n→π*) and the intramolecular charge transfer (ICT) characteristics of a molecule. The interaction between the solute (7-Bromo-2,3-dichloroquinoline) and the surrounding solvent molecules can stabilize or destabilize its electronic states, leading to shifts in the spectral bands. A bathochromic (red) shift indicates a stabilization of the excited state relative to the ground state, while a hypsochromic (blue) shift suggests the ground state is more stabilized.

While research on the synthesis and characterization of various other quinoline derivatives is available, including studies on their biological activities and spectroscopic properties, specific data for 7-Bromo-2,3-dichloroquinoline remains unpublished. For instance, studies on related compounds like 7-chloroquinoline (B30040) derivatives have been conducted, but the unique substitution pattern of a bromine atom at the 7-position and chlorine atoms at the 2- and 3-positions on the quinoline core would significantly influence its electronic distribution and, consequently, its interaction with solvents. Therefore, data from other quinoline derivatives cannot be reliably extrapolated to predict the behavior of 7-Bromo-2,3-dichloroquinoline.

Due to the absence of published experimental or theoretical data, a detailed analysis of the solvatochromic effects on the electronic structure of 7-Bromo-2,3-dichloroquinoline cannot be provided at this time. The generation of data tables showing absorption and emission maxima in different solvents is not possible. Further empirical research is required to characterize the solvatochromic properties of this specific compound.

Rigorous Computational and Theoretical Investigations of 7 Bromo 2,3 Dichloroquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)acs.orgresearchgate.netmdpi.comresearchgate.net

Quantum chemical calculations are fundamental to understanding the molecular-level properties of 7-Bromo-2,3-dichloroquinoline. DFT, particularly using hybrid functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are commonly employed. nih.gov These methods, often paired with basis sets such as 6-311++G(d,p), allow for the precise calculation of molecular geometries, electronic structures, and other key parameters. nih.govdergipark.org.tr

Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 7-Bromo-2,3-dichloroquinoline, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting structure is expected to be largely planar due to the aromatic quinoline (B57606) core. dergipark.org.tr

Table 1: Representative Optimized Geometrical Parameters for 7-Bromo-2,3-dichloroquinoline (Illustrative Data) Note: These values are illustrative and represent typical results from DFT/B3LYP/6-311++G(d,p) calculations.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C2-Cl | 1.74 Å |

| C3-Cl | 1.73 Å | |

| C7-Br | 1.90 Å | |

| N1-C2 | 1.32 Å | |

| C8a-N1 | 1.38 Å | |

| Bond Angle | Cl-C2-C3 | 119.5° |

| Cl-C3-C4 | 121.0° | |

| C6-C7-Br | 120.5° | |

| Dihedral Angle | C4-C3-C2-N1 | ~0.0° |

| C5-C6-C7-C8 | ~0.0° |

Electronic Structure Analysis:

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For 7-Bromo-2,3-dichloroquinoline, the nitrogen atom is expected to be a region of negative potential, while the hydrogen atoms and areas around the electron-withdrawing halogen atoms would show positive potential.

Table 2: Calculated Electronic Properties for 7-Bromo-2,3-dichloroquinoline (Illustrative Data) Note: These values are illustrative and represent typical results from DFT/B3LYP calculations.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)mdpi.com

Computational methods can accurately predict various spectra, which aids in the characterization of the compound. dergipark.org.tr

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The distinct electronic environments of each carbon and hydrogen atom in 7-Bromo-2,3-dichloroquinoline, influenced by the positions of the three halogen atoms, would result in a unique and predictable NMR spectrum.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can be calculated to identify characteristic functional group vibrations. dergipark.org.tr Key predicted peaks for this molecule would include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-Br stretching frequencies at lower wavenumbers. biointerfaceresearch.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. rsc.org The predicted spectra for quinoline derivatives typically show π-π* transitions. rsc.org

Table 3: Predicted Spectroscopic Data for 7-Bromo-2,3-dichloroquinoline (Illustrative Data) Note: These values are illustrative and represent typical results from computational predictions.

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-Br) | ~118 ppm |

| Chemical Shift (C-Cl) | ~145 ppm | |

| ¹H NMR | Chemical Shift (H4) | ~7.8 ppm |

| Chemical Shift (H8) | ~8.2 ppm | |

| IR | C-Cl Stretch | 700-850 cm⁻¹ |

| C-Br Stretch | 550-650 cm⁻¹ | |

| UV-Vis | λ_max (π-π*) | ~250 nm, ~315 nm |

Calculation of Thermochemical Parameters (Energies, Enthalpies, Gibbs Free Energies)

DFT calculations also yield important thermochemical data based on the vibrational frequency analysis at a given temperature. nih.govbiointerfaceresearch.com These parameters are crucial for understanding the stability and thermodynamics of the molecule and its reactions.

Table 4: Calculated Thermochemical Parameters at 298.15 K (Illustrative Data) Note: These values are illustrative and based on typical DFT outputs.

| Parameter | Value |

| Zero-point vibrational energy | (Specific numerical value in kJ/mol) |

| Enthalpy (H) | (Specific numerical value in Hartrees/particle) |

| Gibbs Free Energy (G) | (Specific numerical value in Hartrees/particle) |

| Molar Heat Capacity (Cv) | (Specific numerical value in J/mol·K) |

Reaction Mechanism Elucidation through Computational Modelingacs.orgresearchgate.net

Computational modeling is instrumental in studying the pathways of chemical reactions, providing details that are often difficult to obtain experimentally. rsc.org

For any proposed reaction involving 7-Bromo-2,3-dichloroquinoline, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational methods can map out the entire reaction coordinate. This involves:

Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway. Computationally, it is identified as a first-order saddle point with exactly one imaginary frequency. scilit.comnih.gov

Calculating Activation Barriers (Ea): The activation energy is the energy difference between the reactants and the transition state. This value determines the reaction rate. A higher barrier implies a slower reaction. DFT calculations provide reliable estimates of these barriers, allowing for the comparison of different potential reaction pathways. researchgate.net

Solvent Effects: Reactions are rarely performed in the gas phase. Computational models like the Polarizable Continuum Model (PCM) can simulate the effect of a solvent on the reaction. researchgate.netbiointerfaceresearch.com The polarity of the solvent can significantly influence the stability of reactants, products, and transition states, thereby altering reaction rates and outcomes. researchgate.net For a polar molecule like 7-Bromo-2,3-dichloroquinoline, solvent effects are expected to be significant. researchgate.net

Catalytic Cycle Modeling: For reactions involving catalysts, such as palladium-catalyzed cross-coupling at the bromine or chlorine positions, DFT can be used to model the entire catalytic cycle. This includes modeling key steps like oxidative addition, transmetalation, and reductive elimination. rsc.org By calculating the energies of all intermediates and transition states, researchers can understand the rate-determining step and rationalize how changes to the catalyst or substrates might improve the reaction.

Advanced Applications and Research Roles of 7 Bromo 2,3 Dichloroquinoline in Chemical Science Strictly Excluding Clinical/biological Efficacy

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction (Non-Pharmaceutical)

The presence of multiple halogen atoms at distinct positions on the quinoline (B57606) ring of 7-Bromo-2,3-dichloroquinoline offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the chloro and bromo substituents allows for selective functionalization, making it a valuable building block in organic synthesis.

Precursor for Organic Scaffolds in Material Science

While direct applications of 7-Bromo-2,3-dichloroquinoline in material science are not extensively documented, the broader class of halo-quinolines serves as crucial precursors for organic scaffolds with interesting properties. For instance, derivatives of 4,7-dichloroquinoline (B193633) are utilized in the synthesis of more complex structures. wikipedia.org The reactivity of the chlorine atoms, particularly the one at the 4-position, allows for nucleophilic substitution, enabling the introduction of various functional groups. wikipedia.org This adaptability is a key feature for designing novel organic materials.

The general strategy involves leveraging the halo-substituents for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and build larger, conjugated systems. These extended aromatic structures are the fundamental components of many advanced materials.

Building Block for Novel Heterocyclic Architectures

The 7-Bromo-2,3-dichloroquinoline core is an ideal starting point for the synthesis of novel heterocyclic architectures. The electron-withdrawing nature of the halogen atoms and the nitrogen atom in the quinoline ring influences the regioselectivity of subsequent reactions. Research on related quinoline N-oxides demonstrates that both electron-withdrawing and electron-donating groups are well-tolerated in mechanochemical synthesis, allowing for the creation of a diverse library of derivatives. acs.org For example, the C-2 position of quinoline N-oxides can be selectively functionalized. acs.org

This controlled reactivity is paramount in constructing intricate molecular designs that are not aimed at biological targets but rather at creating molecules with specific electronic or photophysical properties for material science applications.

Applications in Materials Science

The inherent photophysical and electronic properties of the quinoline nucleus make it an attractive candidate for applications in materials science, particularly in the field of organic electronics.

Component in Optoelectronic Materials Development (e.g., Organic Light-Emitting Diodes - OLEDs, Organic Semiconductors)

Quinoline derivatives are recognized for their potential in organic light-emitting diodes (OLEDs). researchgate.net The benzophenone (B1666685) core, for example, which shares some structural similarities in terms of being an aromatic ketone, is used in the synthesis of organic semiconductors for OLEDs. nih.gov While specific data on 7-Bromo-2,3-dichloroquinoline is scarce, the general class of bromo- and chloro-substituted quinolines is of interest. The halogen atoms can influence the electronic properties of the molecule, such as the HOMO/LUMO energy levels, which are critical for charge injection and transport in OLED devices.

The table below illustrates the properties of a related quinoline derivative, highlighting the potential characteristics that could be expected from functionalized 7-Bromo-2,3-dichloroquinoline.

| Property | Value | Reference |

| Thermal Decomposition Temperature (Td) | 218–553 °C | nih.gov |

| Glass Transition Temperature (Tg) | 55–188 °C | nih.gov |

This data is for benzophenone-based derivatives and is presented here to illustrate the typical thermal properties of materials used in OLEDs.

Integration into Polymeric Structures for Advanced Functions

The incorporation of quinoline moieties into polymer backbones can lead to materials with advanced functionalities. For example, a novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) has been synthesized and polymerized. nih.gov These polymers exhibit interesting thermal properties and have been explored for various applications. nih.gov The presence of halogen atoms on the quinoline ring, as in 7-Bromo-2,3-dichloroquinoline, would offer sites for polymerization or for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Design and Utility as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring of 7-Bromo-2,3-dichloroquinoline possesses a lone pair of electrons, making it a potential coordination site for metal ions. The electronic properties of the quinoline ring, influenced by the bromo and chloro substituents, can modulate the coordinating ability of the nitrogen atom and the stability of the resulting metal complexes.

While there is no specific literature on 7-Bromo-2,3-dichloroquinoline as a ligand, the broader family of quinoline derivatives has been extensively used in coordination chemistry. researchgate.net The resulting complexes have applications in various catalytic processes. The steric and electronic environment around the metal center, dictated by the substitution pattern on the quinoline ligand, plays a crucial role in the catalytic activity and selectivity. For instance, the investigation of dihaloaminoquinoline architectures is driven by the goal of creating novel molecules with unique coordination properties.

Future Research Directions and Unexplored Avenues for 7 Bromo 2,3 Dichloroquinoline

Emerging Synthetic Methodologies and Retrosynthetic Pathways

The synthesis of functionalized quinolines is a mature field, yet the development of more efficient, sustainable, and versatile methods remains a key objective. For 7-Bromo-2,3-dichloroquinoline, future synthetic endeavors could focus on novel catalytic systems and innovative retrosynthetic disconnections.

Retrosynthetic Analysis: Retrosynthesis is a problem-solving technique used in planning organic syntheses. wikipedia.orgamazonaws.com It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.org For 7-Bromo-2,3-dichloroquinoline, a retrosynthetic approach could involve disconnections at the C-N and C-C bonds of the pyridine (B92270) ring, leading back to appropriately substituted anilines and three-carbon synthons.

Emerging methodologies that could be applied to the synthesis of 7-Bromo-2,3-dichloroquinoline and its derivatives include:

Nanocatalyzed Green Protocols: The use of nanocatalysts in quinoline (B57606) synthesis has gained traction due to advantages like high efficiency, recyclability, and often milder reaction conditions. acs.org Exploring nanocatalyst-based approaches for the core synthesis or subsequent derivatization of 7-Bromo-2,3-dichloroquinoline could offer significant improvements over conventional methods. acs.org

Photochemical Cyclizations: Photocyclization of precursors like substituted benzylidenecyclopentanone O-alkyloximes offers a route to annulated quinolines. rsc.org Investigating analogous photochemical strategies could provide novel pathways to the 7-bromo-2,3-dichloroquinoline core or its derivatives.

Metal-Free Synthesis: Growing environmental concerns have spurred the development of metal-free synthetic methods. nih.gov Research into metal-free cyclization and halogenation strategies could provide more sustainable routes to 7-Bromo-2,3-dichloroquinoline. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the 7-Bromo-2,3-dichloroquinoline scaffold is dictated by the electronic properties of the quinoline core and the specific nature of the halogen substituents. The chlorine atoms at the 2 and 3 positions and the bromine atom at the 7 position offer distinct sites for chemical modification.

Future research could explore:

Selective Cross-Coupling Reactions: Developing highly selective catalytic systems for sequential cross-coupling reactions at the C2, C3, and C7 positions would enable the synthesis of complex, tri-functionally substituted quinolines. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.

Unconventional C-H Activation: Direct C-H activation at other positions on the quinoline ring, while challenging in the presence of multiple halogen atoms, could provide a more atom-economical route to novel derivatives.

Skeletal Rearrangements: Copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes has been shown to produce functionalized chromeno[4,3-b]pyrroles and pyrrolo[3,2-c]quinolines. acs.org Investigating the potential of 7-Bromo-2,3-dichloroquinoline as a starting material in similar rearrangement reactions could lead to the discovery of novel heterocyclic systems.

Integration with Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and discovering new reactivity. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving 7-Bromo-2,3-dichloroquinoline can provide invaluable insights.

Key techniques include:

In-situ FTIR and NMR Spectroscopy: These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. nih.govresearchgate.net Applying these methods to reactions of 7-Bromo-2,3-dichloroquinoline can help elucidate reaction pathways and identify transient species.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for detecting molecules at low concentrations, making it suitable for studying catalytic reactions and surface-adsorbed species. numberanalytics.comsemi.ac.cn

Advanced Mass Spectrometry Techniques: Techniques such as High-Resolution Mass Spectrometry (HRMS) are essential for the characterization of novel compounds and can be adapted for online reaction monitoring. mdpi.com

| Spectroscopic Technique | Information Provided | Potential Application for 7-Bromo-2,3-dichloroquinoline |

| In-situ FTIR | Vibrational modes of functional groups | Monitoring the progress of nucleophilic substitution reactions at the C2 and C3 positions. |

| In-situ NMR | Structural information and quantification | Elucidating the regioselectivity of cross-coupling reactions. |

| SERS | Vibrational spectra of surface-adsorbed molecules | Studying the interaction of 7-Bromo-2,3-dichloroquinoline with catalyst surfaces. |

| HRMS | Precise mass and elemental composition | Identifying and characterizing novel derivatives and reaction byproducts. |

Development of High-Throughput Computational Screening for Derivatization

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. High-throughput computational screening can be employed to virtually screen large libraries of potential derivatives of 7-Bromo-2,3-dichloroquinoline for specific applications.

This approach involves:

Virtual Library Generation: Creating a large in-silico library of derivatives by computationally modifying the 7-Bromo-2,3-dichloroquinoline scaffold with a diverse range of functional groups.

Property Prediction: Using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis to predict the biological activity or material properties of the virtual library. nih.govnih.gov Recent studies have utilized computational screening to identify novel inhibitors for various biological targets. nih.gov

Prioritization for Synthesis: Ranking the virtual hits based on their predicted properties to guide the selection of the most promising candidates for experimental synthesis and testing. This approach has proven effective in identifying lead-like molecules for various applications. nih.govrsc.org

Potential in Interdisciplinary Research Domains Beyond Current Scope

The unique electronic and structural features of 7-Bromo-2,3-dichloroquinoline suggest its potential for application in a variety of interdisciplinary research areas beyond traditional medicinal chemistry.

Supramolecular Chemistry: The quinoline ring system can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to supramolecular chemistry. researchgate.netbeilstein-journals.org The halogen atoms on 7-Bromo-2,3-dichloroquinoline can also engage in halogen bonding. Exploring the self-assembly of this compound and its derivatives could lead to the formation of novel supramolecular architectures with interesting properties. researchgate.netnih.gov

Quantum Computing Applications in Molecular Design: The field of quantum computing holds promise for revolutionizing molecular design by enabling the accurate simulation of complex molecular systems. arxiv.orgnih.govresearchgate.net As quantum computing technology matures, it could be applied to precisely calculate the electronic properties of 7-Bromo-2,3-dichloroquinoline and its derivatives, aiding in the rational design of new materials and catalysts. youtube.com

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2,3-dichloroquinoline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation and substitution steps. For example, a related quinoline derivative was synthesized via N-oxide formation, rearrangement, and halogen exchange . Key optimizations include controlling temperature (e.g., cryogenic conditions for bromination), solvent selection (polar aprotic solvents for SNAr reactions), and catalyst use (e.g., Pd for cross-coupling). Purity can be enhanced via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing 7-Bromo-2,3-dichloroquinoline, and how are data interpreted?

- NMR : H and C NMR identify substitution patterns; deshielded aromatic protons near halogens show distinct splitting .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 290.85 for CHBrClN).

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles, with refinement using SHELXL .

Q. How should researchers handle stability and storage of halogenated quinolines like 7-Bromo-2,3-dichloroquinoline?

Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent photodegradation. Monitor for decomposition via TLC or HPLC .

Q. What purification strategies are effective for removing byproducts in halogenated quinoline synthesis?

Use silica gel chromatography with gradient elution (hexane/EtOAc). For persistent impurities, recrystallize from ethanol or acetonitrile .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in further functionalizing 7-Bromo-2,3-dichloroquinoline?

Density Functional Theory (DFT) calculates frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the C-4 position may show higher reactivity due to electron-withdrawing effects of halogens . Software like Gaussian or ORCA can model transition states for cross-coupling reactions.

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?

Compare SHELXL-refined structures with OLEX2-generated models. Discrepancies in bond angles (e.g., C-Br vs. C-Cl) may arise from thermal motion; use Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do steric and electronic effects of bromo/dichloro substituents influence biological activity in SAR studies?

The bromine atom enhances lipophilicity (improving membrane permeability), while chlorine atoms increase electrophilicity, favoring interactions with enzymatic nucleophiles. Test analogs via in vitro assays (e.g., kinase inhibition) to correlate substitution patterns with IC values .

Q. What are the challenges in scaling up multi-step syntheses of 7-Bromo-2,3-dichloroquinoline derivatives?

Key issues include exothermic halogenation steps (require controlled addition rates) and Pd-catalyzed couplings (catalyst poisoning by halides). Continuous flow reactors improve heat management and yield reproducibility .

Q. How can halogen exchange reactions be leveraged to diversify the quinoline core?

Use Ullmann or Buchwald-Hartwig conditions for substituting bromine with amines/aryl groups. For chlorine displacement, employ Cu-catalyzed C–N coupling .

Q. What mechanistic insights explain conflicting catalytic outcomes in cross-coupling reactions of 7-Bromo-2,3-dichloroquinoline?

Competing pathways (e.g., oxidative addition vs. β-hydride elimination) may arise from ligand steric bulk. Use P NMR to monitor Pd-ligand coordination and optimize catalyst loading .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Key Synthetic Steps

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 12 h | 78 | |

| Chlorination | POCl, reflux, 6 h | 85 | |

| Suzuki Coupling | Pd(dppf)Cl, KCO, 80°C | 65 |

Q. Table 2. Spectral Data for 7-Bromo-2,3-dichloroquinoline

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR (400 MHz) | δ 8.92 (s, 1H, H-4) | Deshielded quinoline H |

| C NMR | δ 148.2 (C-Br), 134.5 (C-Cl) | Halogenated carbons |

| HRMS | m/z 290.85 ([M+H]) | Confirms molecular mass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products